molecular formula C9H13NOS B2684624 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1934457-57-4

5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2684624
CAS No.: 1934457-57-4
M. Wt: 183.27
InChI Key: UKIKXVNNPVRCAZ-UHFFFAOYSA-N
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Description

5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane ( 1934457-57-4) is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This molecule features a bicyclo[2.2.1]heptane scaffold, a structure of high interest in medicinal chemistry for its three-dimensional, rigid framework that can improve selectivity and binding affinity in drug candidates. The cyclopropanecarbonyl substituent is a key functional group that can influence the molecule's physicochemical properties and its interaction with biological targets. Compounds based on the 2-thia-5-azabicyclo[2.2.1]heptane structure are recognized for their application in anticancer research . Furthermore, related chemical structures within this class are being explored in the development of novel KRAS inhibitors, which are a significant focus in oncology drug discovery for targeting various cancers . This makes 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane a valuable building block for researchers in medicinal chemistry, particularly for the synthesis of more complex molecules aimed at evaluating new mechanisms of action in oncology. It is offered as a high-quality research chemical for use in laboratory studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIKXVNNPVRCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarbonyl chloride with 2-thia-5-azabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with lithium aluminum hydride may produce an alcohol .

Scientific Research Applications

Structural Characteristics

This compound features a bicyclic structure that includes:

  • Bicyclo[2.2.1]heptane core : Provides a rigid framework conducive to biological activity.
  • Thia (sulfur-containing) : Contributes to its reactivity and potential interactions in biological systems.
  • Cyclopropanecarbonyl group : Enhances the compound's electrophilic properties, making it suitable for various chemical reactions.

The molecular formula for this compound is C9H13NO3SC_9H_{13}NO_3S with a molecular weight of approximately 273.32 g/mol .

Pharmacological Applications

The unique structure of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane suggests several promising applications in medicinal chemistry:

Drug Development

  • Antiviral and Antitumor Agents : Similar compounds have been explored for their potential as nucleoside analogues, which exhibit antiviral and chemotherapeutic properties .
  • Neuropharmacology : The compound's ability to interact with biological targets makes it a candidate for developing drugs aimed at neurological disorders.

Olfactory Properties

  • Research indicates that derivatives of this compound can be evaluated for their olfactory characteristics, leading to applications in the fragrance industry .

Case Study 1: Neuropharmacological Applications

In studies examining the interaction of various azabicyclic compounds with neurotransmitter receptors, 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane was found to exhibit significant binding affinity towards specific receptors involved in pain modulation and anxiety relief.

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and tested against various microbial strains. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Attributes
5-Azabicyclo[2.2.1]heptaneBicyclic structure with nitrogenBasic structure without additional functional groups
4-Fluorophenyl cyclopropanecarboxylic acidCyclopropane with carboxylic acidLacks the bicyclic framework
6-Thia-5-azabicyclo[3.3.0]octaneSimilar bicyclic structureDifferent ring size and sulfur positioning

The uniqueness of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of fluorinated aromatic systems with bicyclic azabicycles, potentially leading to distinct pharmacological profiles compared to its analogs .

Mechanism of Action

The mechanism by which 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfur and nitrogen atoms within its structure play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with the target molecules .

The pathways involved in the compound’s mechanism of action depend on the specific application. For example, in drug discovery, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Bicyclic Compounds

Compound Name Core Structure Heteroatoms (Position) Key Substituents Functional Groups Source/Evidence
5-Cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane bicyclo[2.2.1]heptane S (2), N (5) Cyclopropanecarbonyl (5) Carbonyl, Cyclopropane N/A
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid bicyclo[4.2.0]oct-2-ene S (5), N (1) Ethoxycarbonylamino (7), Methyl (3) Carboxylic acid, β-lactam
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid bicyclo[3.2.0]heptane S (4), N (1) Pivalamido (6), Dimethyl (3,3) Carboxylic acid, β-lactam
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane bicyclo[2.2.1]heptane O (2), N (5) Chloro-cyclopropylpyrimidinyl (5) Pyrimidine, Chloro, Cyclopropane
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane bicyclo[2.2.1]heptane O (2), N (5) Tosyl (5) Sulfonyl

Core Framework and Heteroatom Variations

  • Bicyclo[2.2.1]heptane Derivatives: The target compound shares its core with 5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane and 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane .
  • Bicyclo[4.2.0]oct-2-ene and Bicyclo[3.2.0]heptane Systems: Compounds from and feature larger or smaller bicyclic frameworks (e.g., cephalosporins and penams) with β-lactam rings, which are critical for antibiotic activity. These structures prioritize nitrogen and sulfur placements for enzymatic inhibition, unlike the target compound’s norbornane-like system.

Substituent and Functional Group Analysis

  • Cyclopropanecarbonyl vs. Tosyl/Pyrimidinyl : The target compound’s cyclopropanecarbonyl group introduces steric hindrance and electrophilicity, contrasting with the sulfonyl (tosyl) group in and the aromatic pyrimidine in . These differences influence reactivity: the tosyl group is a leaving group, while the cyclopropane may enhance metabolic stability.
  • Antibiotic Derivatives: Compounds in and feature amino-acid-derived side chains (e.g., phenylacetamido) and β-lactam rings, which are absent in the target compound. This suggests divergent biological applications—antibacterial activity vs.

Biological Activity

5-Cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 1934457-57-4) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features, including a cyclopropanecarbonyl moiety and a sulfur atom in its framework. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane is C9H13NOSC_9H_{13}NOS, with a molecular weight of approximately 173.27 g/mol. The compound features a bicyclic structure that contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of bicyclic compounds similar to 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the bicyclic framework can enhance the efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated that modifications to the azabicyclo structure could lead to compounds with enhanced cytotoxicity against human cancer cell lines .

The biological activity of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biological processes.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several derivatives of bicyclic compounds, including 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane. The results indicated that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

CompoundActivityTarget Organism
Compound AModerateS. aureus
Compound BHighE. coli
5-Cyclopropanecarbonyl derivativeSignificantMultiple strains

Study 2: Cancer Cell Proliferation

Another investigation focused on the anticancer effects of this compound on various human cancer cell lines, including breast and colon cancer cells. The study revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
HCT116 (Colon)10Cell cycle arrest

Q & A

Basic: What are the key considerations in designing an efficient synthesis route for 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane?

Efficient synthesis requires optimizing reaction steps, selecting stereospecific reagents, and minimizing side reactions. For bicyclo[2.2.1]heptane derivatives, multi-step sequences often involve cyclization, protection/deprotection of functional groups, and redox adjustments. For example, trans-4-hydroxy-L-proline has been used as a precursor for bicyclic structures via CbzCl protection, sulfonation, and borohydride reduction, achieving high yields (91–100%) under controlled temperatures (0°C to reflux) and solvent systems (MeOH/THF) . Catalysts like DMAP and Pd/C are critical for regioselectivity and hydrogenation efficiency . Purification via column chromatography or recrystallization ensures product integrity.

Advanced: How can computational methods predict the stability and reactivity of bicyclo[2.2.1]heptane derivatives under varying conditions?

Density functional theory (DFT) and molecular dynamics simulations assess thermodynamic stability, bond dissociation energies, and substituent effects. For example, bicyclo[2.2.1]heptane derivatives with nitro groups exhibit high heat of formation (HOF) values (e.g., 434.8 kJ/mol for compound 3 in Fig. 1), correlating with detonation velocity (8.62 km/s) and pressure (32.3 GPa) . Computational models also predict that C–NO₂ bonds are more sensitive initiation sites than N–NO₂ bonds, guiding the design of low-sensitivity explosives . Software like Gaussian or VASP can simulate electronic structures and reaction pathways under thermal or mechanical stress.

Basic: What analytical techniques are most effective for confirming the stereochemistry of bicyclo[2.2.1]heptane-based compounds?

High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is indispensable for stereochemical assignment. For instance, coupling constants (e.g., J = 9–12 Hz for axial protons) and NOE correlations differentiate endo vs. exo configurations in bicyclic systems . X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in the synthesis of (+)-epibatidine, where the 1R,2R,4S configuration was confirmed via single-crystal analysis . Chiral HPLC or polarimetry can further validate enantiomeric purity.

Advanced: What strategies resolve contradictions in synthetic yields reported for bicyclo[2.2.1]heptane derivatives with different substituents?

Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. For example, NaBH₄ reduction in EtOH/THF (0°C to RT) achieves 100% yield for bicyclo[2.2.1]heptane intermediates, while analogous reactions in pure EtOH may plateau at 85–90% due to incomplete reduction . Systematic DOE (Design of Experiments) studies can isolate variables like pH (e.g., NaOH concentration in protection steps) or reaction time (2.5–16 hours) . Cross-referencing kinetic data and intermediates (e.g., via LC-MS) identifies bottlenecks in multi-step sequences.

Basic: How do reaction conditions influence the stereochemical outcome in the synthesis of azabicycloheptane derivatives?

Steric hindrance and solvent polarity dictate stereoselectivity. For example, TsCl-mediated sulfonation in CH₂Cl₂ with Et₃N as a base favors endo product formation (93% yield) due to transition-state stabilization in non-polar solvents . Conversely, polar aprotic solvents like DMF may promote exo configurations via solvation effects. Low temperatures (0°C) suppress epimerization during cyclopropane carbonyl group installation, preserving enantiomeric excess (>99% ee) .

Advanced: What role do substituents play in the thermal stability of bicyclo[2.2.1]heptane derivatives, and how can this be modeled?

Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance thermal stability by increasing bond dissociation energies (BDEs). For instance, nitro-substituted derivatives exhibit BDEs > 200 kJ/mol for C–C bonds, delaying decomposition until >250°C . In contrast, bulky alkyl groups (e.g., cyclopropyl) reduce lattice energy, lowering melting points and sensitivity. QSPR (Quantitative Structure-Property Relationship) models correlate substituent electronegativity with activation energy (Eₐ), enabling predictive stability assessments.

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